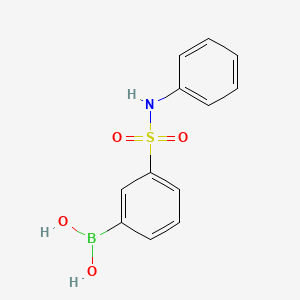

(3-(N-Phenylsulfamoyl)phenyl)boronic acid

Description

(3-(N-Phenylsulfamoyl)phenyl)boronic acid is a boronic acid derivative featuring a phenylsulfamoyl group at the 3-position of the phenyl ring, which is further substituted with a boronic acid (-B(OH)₂) moiety. The sulfamoyl group (N-phenyl substitution) introduces steric and electronic effects that may modulate solubility, stability, and binding affinity, making it relevant for pharmaceutical and sensing applications .

Properties

Molecular Formula |

C12H12BNO4S |

|---|---|

Molecular Weight |

277.11 g/mol |

IUPAC Name |

[3-(phenylsulfamoyl)phenyl]boronic acid |

InChI |

InChI=1S/C12H12BNO4S/c15-13(16)10-5-4-8-12(9-10)19(17,18)14-11-6-2-1-3-7-11/h1-9,14-16H |

InChI Key |

SPCPUZDVDUTVFG-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(N-Phenylsulfamoyl)phenyl)boronic acid typically involves the following steps:

Formation of the Phenylsulfamoyl Intermediate: This step involves the reaction of aniline with chlorosulfonic acid to form N-phenylsulfamoyl chloride.

Coupling with Boronic Acid: The N-phenylsulfamoyl chloride is then coupled with a boronic acid derivative, such as phenylboronic acid, under suitable conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(N-Phenylsulfamoyl)phenyl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The phenylsulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes or other reduced boron species.

Substitution: Various substituted phenylsulfamoyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research indicates that (3-(N-Phenylsulfamoyl)phenyl)boronic acid may act as an inhibitor of proteasomes, which are crucial for protein degradation pathways in cells. This inhibition can induce apoptosis in cancer cells, making it a candidate for anticancer therapies. The compound's ability to selectively bind to certain proteins enhances its therapeutic potential, allowing for targeted drug design.

1.2 Antibacterial Activity

The presence of the sulfamoyl group suggests that this compound may possess antibacterial properties similar to those of sulfonamide antibiotics. This characteristic opens avenues for developing new antibacterial agents that can combat resistant strains of bacteria.

1.3 Drug Design and Development

The reversible covalent bonding capability of the boron atom allows this compound to be utilized in drug delivery systems and biosensors. Its interactions with diol-containing biomolecules can be leveraged for designing responsive drug formulations .

Organic Synthesis Applications

2.1 Suzuki Coupling Reactions

this compound is effective in Suzuki coupling reactions, where it reacts with aryl halides to form biaryl compounds. This reaction is a cornerstone in organic synthesis, facilitating the construction of complex molecular architectures essential for pharmaceuticals .

2.2 Synthesis of Functionalized Aryl Sulfonamides

The compound serves as a building block in synthesizing functionalized aryl sulfonamides, which are important in the pharmaceutical industry due to their broad biological activity. These derivatives can be tailored for specific therapeutic applications, enhancing their efficacy and safety profiles .

Sensor Technology

3.1 Boron-Based Sensors

Due to its ability to form reversible covalent bonds with diols, this compound can be employed in the development of boron-based sensors. These sensors are particularly useful for detecting carbohydrates and other biomolecules in biological samples, contributing to advancements in biosensing technology .

Mechanism of Action

The mechanism of action of (3-(N-Phenylsulfamoyl)phenyl)boronic acid involves its interaction with specific molecular targets:

Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful for targeting enzymes with active site serine residues.

Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing catalysis.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the sulfonamide group, boronic acid positioning, or functional groups (Table 1).

Key Observations :

- Sulfamoyl vs.

- Substituent Effects : Bulky groups (e.g., cyclopropyl in ) may hinder transmetalation in cross-coupling reactions but improve target selectivity in inhibitors .

2.2.1 Enzyme Inhibition

- β-Lactamase Inhibition : Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) exhibit Ki values comparable to phenyl-substituted analogs but demonstrate superior MICs against pathogens, highlighting the role of heterocyclic substituents in enhancing antibacterial activity .

- Histone Deacetylase (HDAC) Inhibition: Methoxyethyl-phenoxy-substituted boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit fungal HDACs at lower concentrations (1 µM) than trichostatin A (1.5 µM), suggesting substituent-driven potency improvements .

2.2.2 Diagnostic Utility

- Phenyl boronic acid (PBA) outperforms APBA in differentiating KPC-producing bacteria via disk potentiation tests, attributed to its optimal diol-binding affinity and stability .

Physical and Chemical Properties

- Solubility : Sulfamoyl and carbamoyl groups enhance water solubility compared to unsubstituted phenylboronic acid (PBA) due to increased hydrogen-bonding capacity .

- Fluorescence: 3-Aminophenylboronic acid (APBA) and 3-(acetamidomethyl)phenylboronic acid (3AAPBA) exhibit fluorescence properties, whereas sulfamoyl-substituted analogs may lack this due to electronic quenching by the sulfonamide group .

Biological Activity

(3-(N-Phenylsulfamoyl)phenyl)boronic acid is a compound that has garnered attention for its diverse biological activities, particularly in the context of medicinal chemistry and drug development. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound this compound features a boronic acid functional group attached to a phenyl ring that bears a sulfamoyl substituent. This unique structure allows for interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Boronic acids are known to interact with diols and are particularly effective in inhibiting proteasome activity, which is crucial for protein degradation in cells. This inhibition can lead to the accumulation of regulatory proteins, affecting cell cycle progression and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has demonstrated cytotoxic effects against various cancer cell lines, including lung and colorectal cancer cells. In vitro assays indicated that it induces apoptosis through the activation of caspase pathways, leading to increased DNA fragmentation and cell death .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.2 | Caspase activation |

| HCT116 (Colorectal) | 4.8 | Apoptosis induction |

SIRT2 Inhibition

Another significant aspect of the biological activity of this compound is its role as an inhibitor of SIRT2, a member of the sirtuin family involved in deacetylation processes linked to neurodegenerative diseases such as Huntington's disease. Inhibition of SIRT2 has been associated with neuroprotective effects by reducing polyglutamine aggregation .

Table 2: SIRT2 Inhibition Assay Results

| Compound | SIRT2 IC50 (µM) | Selectivity over SIRT1/SIRT3 |

|---|---|---|

| This compound | 6.5 | High |

Antimicrobial Properties

This compound has also shown promising antimicrobial activity against Mycobacterium tuberculosis and other bacterial strains. The compound's mechanism involves targeting essential enzymes involved in bacterial lipid biosynthesis, which is critical for bacterial survival .

Table 3: Antimicrobial Activity Against Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 2.3 |

| Escherichia coli | 15 |

Study on Neuroprotection

A study focused on the neuroprotective effects of this compound revealed its potential in reducing neurodegeneration in models of Huntington's disease. The compound was tested in neuronal cell lines, showing significant increases in α-tubulin K40 acetylation, which correlates with enhanced neuronal survival .

Evaluation of Anticancer Efficacy

In another case study involving human lung cancer cells, treatment with this compound resulted in marked reductions in cell viability and increased apoptosis markers after 48 hours of exposure. The findings suggest that this compound could be developed further as a therapeutic agent against specific cancer types .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (3-(N-Phenylsulfamoyl)phenyl)boronic acid, and how can side reactions be mitigated?

- Answer : A two-step approach is recommended:

- Step 1 : Introduce the boronic acid via Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and 3-bromophenyl precursors. Protect the boronic acid as a pinacol ester to enhance stability during subsequent reactions .

- Step 2 : Install the N-phenylsulfamoyl group by reacting the intermediate aniline derivative with phenylsulfonyl chloride in anhydrous dichloromethane under basic conditions (e.g., pyridine, 0–5°C).

- Optimization : Use 1.2 equivalents of sulfonyl chloride, monitor reaction progress via TLC (silica gel, ethyl acetate/hexane), and purify via flash chromatography. LC-MS/MS analysis (C18 column, 0.1% formic acid in water/acetonitrile) ensures <1% desulfonated impurities .

Q. Which analytical methods are critical for characterizing this compound, and how do structural features influence data interpretation?

- Answer : Key techniques include:

- NMR Spectroscopy : ¹H NMR in DMSO-d6 shows aromatic protons (δ 7.2–8.1 ppm), sulfamoyl NH (δ 7.5 ppm, broad), and boronic acid -B(OH)₂ (¹¹B NMR δ ~30 ppm). Anhydride formation (common in boronic acids) may split peaks .

- LC-MS/MS : Quantifies impurities (e.g., methyl phenylboronic acid analogs) with a limit of detection (LOD) of 0.1 ppm. Use MRM transitions (e.g., m/z 320→212) for specificity .

- IR Spectroscopy : Confirm B-O (1340 cm⁻¹) and S=O (1150 cm⁻¹) stretches. Cross-validate with elemental analysis (C, H, N, S, B) .

Q. How does the boronic acid moiety in this compound participate in Suzuki-Miyaura coupling, and what catalysts/ligands enhance reaction efficiency?

- Answer : The boronic acid acts as a nucleophile, transmetalating with Pd(0) catalysts (e.g., Pd(OAc)₂) to form aryl-Pd intermediates. Bidentate ligands (e.g., SPhos) improve coupling yields with electron-deficient aryl halides. Optimize conditions:

- Base: K₂CO₃ or CsF in THF/water (3:1).

- Temperature: 80–100°C for 12–24 hours.

- Monitor conversion via ¹H NMR (disappearance of halide proton signals) .

Advanced Research Questions

Q. How can computational modeling predict the pH-dependent binding behavior of this compound to biological targets like sialic acid?

- Answer :

- DFT Calculations : At B3LYP/6-311G(d,p), optimize geometries to identify trigonal (pH <7) vs. tetrahedral (pH >9) boron coordination. Electrostatic potential maps highlight nucleophilic sites (e.g., B atom) .

- Molecular Dynamics (MD) : Simulate binding to Neu5Ac (sialic acid) at physiological pH (7.4), accounting for solvent effects. Compare with experimental Kd values (e.g., SPR: KD = 37.6 at pH 7.4 ).

- Limitations : Models may underestimate steric effects from the sulfamoyl group or dynamic protein conformations. Validate with ¹¹B NMR titration .

Q. What experimental designs resolve discrepancies in cytotoxicity data when testing this compound as a tubulin polymerization inhibitor?

- Answer :

- In vitro Tubulin Assays : Measure IC50 in cell-free systems (e.g., porcine tubulin, 37°C) and compare to cellular EC50 (e.g., Jurkat cells). A significant gap suggests off-target effects .

- Apoptosis Specificity : Use annexin V/PI staining (flow cytometry) and caspase-3/7 activation assays. For example, 10 nM of the compound induces 70% apoptosis in Jurkat cells after 8 hours .

- Control Compounds : Include combretastatin A-4 (positive control) and boronate-to-carboxylate analogs (negative controls) to confirm mechanism .

Q. How can researchers optimize boronic acid-based sensors using this compound for glucose detection, and what interferences must be addressed?

- Answer :

- Sensor Fabrication : Functionalize carbon dots via hydrothermal synthesis (200°C, 6 hours) using the compound as a precursor. The sulfamoyl group enhances selectivity over fructose .

- Interference Mitigation : Test against common biomolecules (e.g., ascorbic acid, urea). Use fluorescence quenching assays (λex = 360 nm, λem = 450 nm) with a linear range of 9–900 μM glucose .

- Validation : Spike human serum samples and recover >95% glucose via standard addition .

Data Reproducibility Example

Table 1 . Precision of LC-MS/MS for Boronic Acid Quantitation

| Compound | Mean (n=6) | SD | %RSD |

|---|---|---|---|

| Carboxy phenylboronic acid | 2804.3 | 231.3 | 8.2 |

| Methyl phenylboronic acid | 4402.3 | 181.5 | 4.1 |

| Adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.